The compound is synthesized primarily in laboratory settings, where it serves as an intermediate in the production of more complex molecules. It falls under the category of heterocyclic compounds, specifically azetidines, which are four-membered nitrogen-containing rings. The molecular formula for tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is C11H21NO3, with a molecular weight of approximately 215.29 g/mol .
The synthesis of tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate typically involves several key steps:
For large-scale synthesis, methods such as continuous flow reactors and automated systems are often employed to enhance yield and purity while minimizing waste . These methods allow for efficient handling of reagents and improved reaction conditions.
The molecular structure of tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate features:
The compound's InChI Key is UFGQXWWGJADWSC-UHFFFAOYSA-N, and its canonical SMILES representation is CC(C)(C)OC(=O)N1CC(C1)C(CCO)N. These identifiers facilitate computational modeling and database searches for further studies .
tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate can undergo several types of chemical reactions:
Reagents used in these reactions include alkyl halides for substitution, while specific conditions such as temperature and solvent choice can significantly influence reaction outcomes.
The mechanism of action for tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate involves interactions with biological molecules such as enzymes and receptors. The presence of both amino and hydroxyl groups allows for hydrogen bonding, which can modulate enzymatic activity and influence various biological pathways .
Research indicates that compounds with similar structures may exhibit pharmacological activities, making this compound a candidate for further biological evaluation.
tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate has potential applications in:
Research continues into its biological activity, which may lead to novel therapeutic agents or materials with specific functionalities .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: